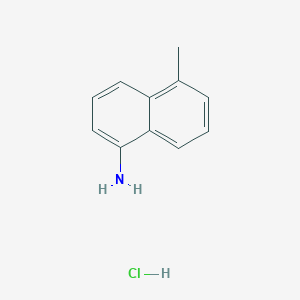

5-Methylnaphthalen-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Methylnaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C11H12NCl. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methyl group at the 5-position and an amine group at the 1-position, forming a hydrochloride salt. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylnaphthalen-1-amine hydrochloride typically involves the alkylation of naphthalene derivatives. One common method is the reaction of 5-methylnaphthalene with an amine source, such as methylamine, under acidic conditions to form the amine derivative. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation and amination processes. These processes are optimized for high yield and purity, often utilizing catalysts and controlled reaction environments to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methylnaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted naphthalene derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, reduced amine derivatives, and various substituted naphthalene compounds.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticancer Activity

Research has indicated that derivatives of naphthalene amines, including 5-Methylnaphthalen-1-amine hydrochloride, exhibit potential anticancer properties. Studies have focused on their ability to inhibit specific cancer cell lines, particularly those associated with epidermal growth factor receptor (EGFR) mutations. For instance, compounds similar to 5-Methylnaphthalen-1-amine have been evaluated for their selective inhibition of EGFR, demonstrating promising results in terms of bioavailability and efficacy against various cancer types .

Synthesis of Key Intermediates

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. For example, it has been utilized in the preparation of terbinafine, an antifungal medication used to treat dermatophyte infections. The synthesis process involves using this compound as a building block for more complex molecular structures .

Analytical Chemistry Applications

Detection of Isocyanates

this compound has been employed as a reagent for the determination of isocyanates in environmental samples. This application is particularly relevant in occupational health and safety contexts, where monitoring air quality for hazardous substances is critical. The compound can be detected through UV or fluorescence methods, providing a sensitive approach to identifying isocyanate levels in the atmosphere .

Material Science Applications

Polymer Chemistry

In material science, this compound is explored for its potential use as a curing agent in epoxy resins. Its chemical structure allows it to facilitate cross-linking reactions, enhancing the mechanical properties and thermal stability of polymer materials. This application is significant in industries that require durable and heat-resistant materials .

Case Studies and Research Findings

Several case studies highlight the effectiveness and versatility of this compound:

Wirkmechanismus

The mechanism of action of 5-Methylnaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of the research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Methyl-1-naphthalenemethylamine hydrochloride

- 2-(2-Naphthyl)ethylamine hydrochloride

- N-Methyl-1-naphthalenamine hydrochloride

Uniqueness

5-Methylnaphthalen-1-amine hydrochloride is unique due to the specific positioning of the methyl and amine groups on the naphthalene ring. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Biologische Aktivität

5-Methylnaphthalen-1-amine hydrochloride is a chemical compound with significant biological activity, primarily due to its structural properties as a derivative of naphthalene. This article explores its biological effects, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Overview

This compound has the molecular formula C11H12NCl and is characterized by the presence of a methyl group at the 5-position and an amine group at the 1-position of the naphthalene ring. This compound is soluble in water due to its hydrochloride form, which enhances its bioavailability for biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Interactions : The amine group can form hydrogen bonds with enzymes, potentially modulating their activity. This interaction is crucial in metabolic pathways where enzyme regulation is essential.

- Receptor Binding : The compound may also bind to specific receptors, influencing cellular signaling pathways. Such interactions can lead to changes in gene expression and cellular behavior.

1. Pharmacological Studies

Research indicates that this compound has potential applications in drug development. It has been studied for its effects on various biological systems, including:

- Anticancer Activity : Preliminary studies suggest that this compound can inhibit cancer cell proliferation. For instance, it was evaluated for antiproliferative effects on MDA-MB-435 cancer cells, showing promising results at specific concentrations .

2. Toxicology

The compound's toxicity profile has been explored using assays such as the MTT assay, which assesses cell viability in response to treatment. Results indicate that while some concentrations are effective against cancer cells, they must be carefully managed to avoid cytotoxicity in normal cells .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

Comparative Analysis

When compared to similar compounds, such as N-Methyl-1-naphthalenemethylamine hydrochloride and others, this compound exhibits unique properties due to its specific molecular structure. This structural arrangement not only affects its chemical reactivity but also its biological interactions, making it a valuable compound for further research .

Eigenschaften

IUPAC Name |

5-methylnaphthalen-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N.ClH/c1-8-4-2-6-10-9(8)5-3-7-11(10)12;/h2-7H,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCYFOWRVYXDSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.